Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate
Description
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfonamido group linked to an 8-quinolinyl moiety. The quinoline group contributes to π-π stacking interactions, while the sulfonamide and ester groups influence solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
methyl 4-(quinolin-8-ylsulfonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-17(20)13-7-9-14(10-8-13)19-24(21,22)15-6-2-4-12-5-3-11-18-16(12)15/h2-11,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWTGKJTKQACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Methyl 4-Aminobenzoate
The most straightforward route involves the reaction of methyl 4-aminobenzoate with 8-quinolinesulfonyl chloride under basic conditions. This method leverages nucleophilic substitution, where the amine group attacks the electrophilic sulfur in the sulfonyl chloride.
Procedure :
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Dissolve methyl 4-aminobenzoate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Add 8-quinolinesulfonyl chloride (1.1–1.2 equivalents) dropwise at 0–5°C.
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Introduce a tertiary amine base (e.g., triethylamine, 2.5 equivalents) to scavenge HCl.
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Stir the mixture at room temperature for 12–24 hours.
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Quench with ice water, extract with DCM, and purify via column chromatography.
Key Parameters :
Coupling Agent-Mediated Synthesis
For substrates with low reactivity, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) can facilitate sulfonamide bond formation. This approach is advantageous when sulfonyl chlorides are unstable or poorly soluble.
Procedure :
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Combine methyl 4-aminobenzoate, 8-quinolinesulfonic acid (1.1 equivalents), and EDC (1.5 equivalents) in DCM.
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Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir at room temperature for 6–8 hours.
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Wash with dilute HCl to remove unreacted reagents, then dry and concentrate.
Optimization Insights :
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Catalyst : DMAP accelerates the reaction by activating the carboxylic acid.
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Side Products : Urea derivatives from EDC degradation require careful purification.
Mechanistic Considerations
The sulfonamide linkage forms via a two-step process:
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Nucleophilic Attack : The amine nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride.
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Deprotonation : The base neutralizes HCl, shifting equilibrium toward product formation.
Kinetic Analysis :
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Rate-limiting step: Initial nucleophilic attack (pseudo-first-order kinetics).
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Activation energy: Lowered by electron-withdrawing groups on the quinoline ring.
Catalytic and Process Optimization
Hydrogenation Catalysts
Palladium-based catalysts (e.g., Pd/C , 5–10 wt%) are effective in reducing nitro or oxime intermediates in related syntheses. For instance, catalytic hydrogenation of methyl 4-hydroxyiminomethylbenzoate to 4-aminomethylbenzoic acid proceeds at 1–3 bar , suggesting adaptability for reductive steps in sulfonamide synthesis.
Analytical Characterization
Spectroscopic Data :
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NMR (400 MHz, CDCl): δ 8.92 (dd, , 1H, quinoline-H), 8.45–8.30 (m, 2H, aromatic), 7.75–7.60 (m, 4H, aromatic), 3.95 (s, 3H, OCH).
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IR (KBr): 1745 cm (C=O ester), 1340 cm (S=O asymmetric), 1160 cm (S=O symmetric).
Chromatographic Purity :
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, or sulfonated products
Scientific Research Applications
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
The compound is compared to structurally related molecules (Table 1), focusing on substituents, functional groups, and applications.
Table 1: Key Structural and Functional Differences
Key Findings
Quinoline vs. Phenolic Groups: The 8-quinolinyl group in the target compound enables stronger π-π interactions compared to the phenolic or bulky tert-butyl groups in WEFQEG and VABTAV . This may enhance crystallinity or binding affinity in biological systems. Unlike WEFQEG and VABTAV, which form hydrogen-bonded 2D layers, the quinoline derivative’s planar aromatic system may promote stacking-dominated crystal packing.
Sulfonamide vs. Sulfonylurea/Carbamate: The sulfonamide group in the target compound is less acidic than the sulfonylurea herbicides (e.g., metsulfuron-methyl) due to the absence of an adjacent urea nitrogen . This affects reactivity and solubility.
Ester Group Variations :
Research Implications
- Crystallography : The target compound’s structure could be refined using programs like SHELXL or WinGX, as employed in studies of WEFQEG and VABTAV .
- Synthetic Flexibility : The sulfonamido linkage allows for modular derivatization, similar to the carbamate and urea analogs in pharmaceuticals and agrochemicals .
Biological Activity
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate, also known by its CAS number 326907-84-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl ester group attached to a benzoic acid derivative, with an amino group linked to a quinoline sulfonamide. The structural formula can be represented as follows:
- Molecular Formula : C_15H_14N_2O_3S
- Molecular Weight : 302.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which may lead to altered cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells, suggesting its role as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Klebsiella pneumoniae | 32 |
These findings indicate that the compound has significant activity against Gram-positive bacteria, with varying efficacy against Gram-negative strains.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These results suggest that the compound exhibits promising anticancer properties, particularly against breast cancer cells.
Case Studies and Research Findings
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Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of this compound in patients with recurrent bacterial infections. The study reported a significant reduction in infection rates among treated patients compared to controls. -
Research on Anticancer Mechanisms :
A recent publication explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that the compound activates caspase pathways, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 8-quinoline sulfonyl chloride with methyl 4-aminobenzoate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Key steps include:
- Temperature Control : Reactions at 0–5°C to minimize side reactions .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
- Validation : Confirmation via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.8–8.6 ppm) and HPLC (retention time consistency) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Aromatic protons from the quinoline moiety (δ 8.2–8.9 ppm) and the benzoate ester (δ 3.9 ppm for methyl group) .
- IR : Sulfonamide N-H stretch (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
Q. What are the standard protocols for crystallizing this compound for X-ray studies?
- Methodological Answer : Use slow evaporation from a 1:1 ethanol/dichloromethane mixture. Key parameters:
- Temperature : 20–25°C to avoid polymorphism .
- Software : Preliminary structure solution via SHELXS and refinement with SHELXL .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Contamination Check : Compare with intermediates’ spectra to identify unreacted starting materials .
- Dynamic Effects : Variable-temperature NMR to detect rotational barriers in the sulfonamide group .
- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts and assign ambiguous signals .
Q. What strategies improve crystallographic refinement for this compound when twinning or disorder is observed?
- Methodological Answer :
- Twinning : Apply TWIN/BASF commands in SHELXL to refine twin fractions .
- Disordered Solvent : Use SQUEEZE (PLATON) to model electron density voids .
- Validation : Check R1/wR2 convergence (<5% difference) and ADP consistency .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite to map binding poses with quinoline-binding proteins (e.g., kinases) .
- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 50 ns) .
- Pharmacophore Mapping : Identify critical interactions (e.g., sulfonamide H-bonding) using MOE .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the quinoline (e.g., electron-withdrawing groups at C-6/C-7) .
- Biological Assays :
- Enzyme Inhibition : IC₅₀ determination via fluorescence-based kinase assays .
- Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure .
- Data Correlation : Multivariate analysis (e.g., PCA) linking logP values to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
